molecular formula C11H14ClN B14115880 1-Chloro-4-phenylpiperidine

1-Chloro-4-phenylpiperidine

Cat. No.: B14115880
M. Wt: 195.69 g/mol
InChI Key: YIPICMDIVDXPEO-UHFFFAOYSA-N
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Description

1-Chloro-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a chlorine atom at the 1-position and a phenyl group at the 4-position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenylpiperidine with thionyl chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-phenylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

1-Chloro-4-phenylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as meperidine, act as opioid agonists by binding to opioid receptors in the central nervous system, leading to analgesic effects . The pathways involved include the inhibition of neurotransmitter release and modulation of pain perception.

Comparison with Similar Compounds

1-Chloro-4-phenylpiperidine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-chloro-4-phenylpiperidine

InChI

InChI=1S/C11H14ClN/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

YIPICMDIVDXPEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)Cl

Origin of Product

United States

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